

# "TMTM-d12 CAS number and molecular weight"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tetramethylthiuram Monosulfide-d12*

Cat. No.: *B15552526*

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## In-Depth Technical Guide: TMTM-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated compound **Tetramethylthiuram Monosulfide-d12** (TMTM-d12), including its physicochemical properties, and explores the immunological context of its non-deuterated counterpart, Tetramethylthiuram Monosulfide (TMTM).

## Physicochemical Properties

Quantitative data for TMTM-d12 and its non-deuterated form are summarized in the table below for easy reference and comparison.

Property	TMTM-d12	TMTM
CAS Number	2732874-03-0	97-74-5
Molecular Formula	C <sub>6</sub> D <sub>12</sub> N <sub>2</sub> S <sub>3</sub>	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> S <sub>3</sub>
Molecular Weight	220.44 g/mol	208.37 g/mol

## Immunological Profile of Tetramethylthiuram Monosulfide (TMTM)

TMTM is recognized as a contact allergen, capable of inducing skin sensitization and allergic contact dermatitis. The primary mechanism underlying this allergenic response is the activation of mast cells, leading to degranulation and the release of histamine and other inflammatory mediators[1].

## Experimental Protocols

### 1. Patch Testing for Skin Sensitization

Patch testing is the standard method for identifying substances that cause allergic contact dermatitis.

- Objective: To determine if an individual has a delayed-type hypersensitivity reaction to TMTM.
- Methodology:
  - Preparation of Allergen: TMTM is prepared at a concentration of 1.0% in petrolatum (pet.) [2][3][4][5].
  - Application: A small amount of the TMTM preparation is applied to a specialized patch test chamber, which is then affixed to the skin, typically on the back of the subject.
  - Incubation: The patch remains in place for 48 hours, during which time the subject should avoid activities that may dislodge the patch or cause excessive sweating.
  - Reading: The patch is removed after 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours to observe any delayed reactions.
  - Interpretation: A positive reaction is characterized by erythema, edema, papules, or vesicles at the application site.

### 2. In Vitro Histamine Release Assay

This assay is used to quantify the amount of histamine released from mast cells or basophils upon exposure to an allergen.

- Objective: To measure the degranulation of mast cells in response to TMTM.

- Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a common model for mast cells, or primary mast cells are cultured under standard conditions.
- Methodology:
  - Sensitization (Optional): Cells can be sensitized with IgE if investigating an IgE-mediated response.
  - Stimulation: Cells are washed and then incubated with varying concentrations of TMTM. A positive control (e.g., a calcium ionophore like A23187 or an antigen for sensitized cells) and a negative control (buffer alone) are included.
  - Incubation: The cells are incubated with TMTM for a defined period (e.g., 30-60 minutes) at 37°C.
  - Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released histamine is collected.
  - Histamine Quantification: The concentration of histamine in the supernatant is measured using a commercially available ELISA kit or other sensitive detection methods.
  - Data Analysis: The amount of histamine released in response to TMTM is calculated as a percentage of the total histamine content (determined by lysing an equal number of cells).

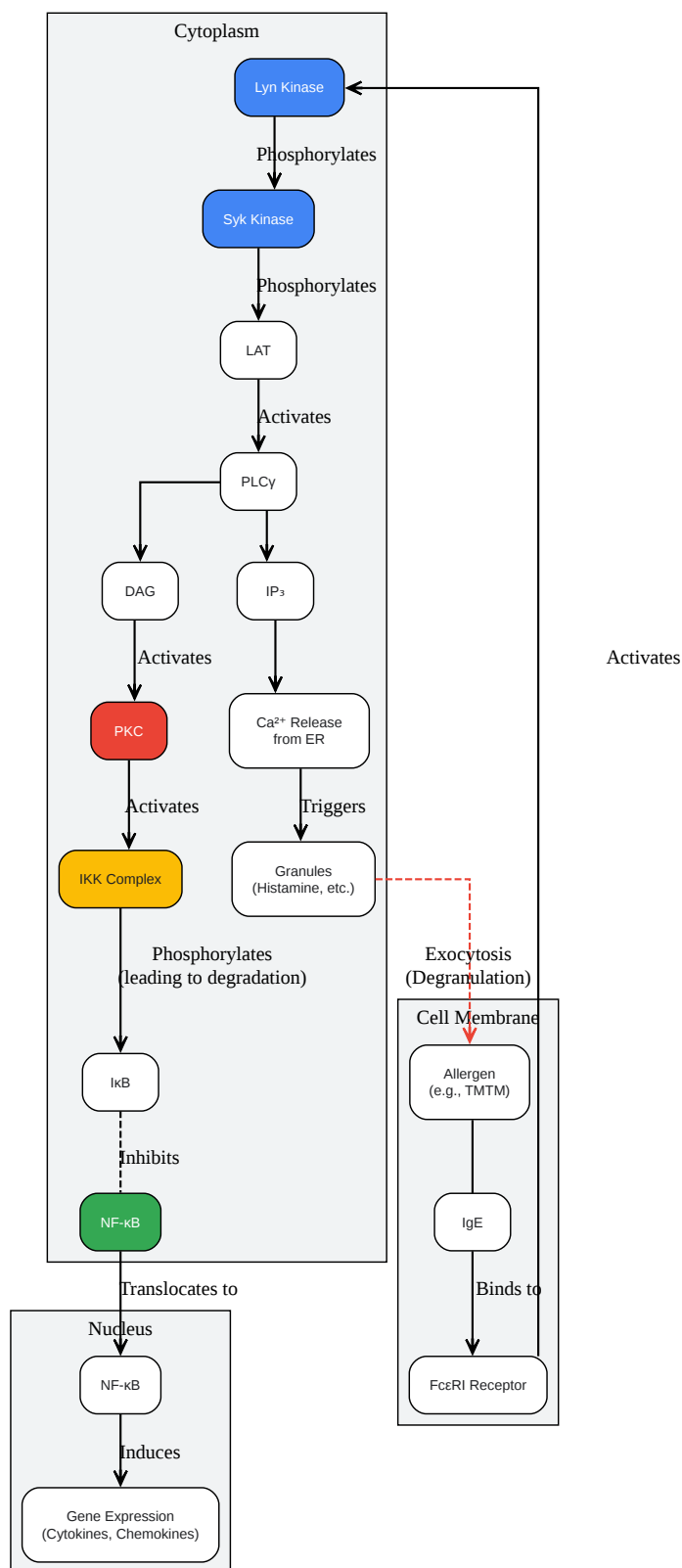
While specific concentrations of TMTM for in vitro histamine release assays are not readily available in the literature, a dose-response experiment would be necessary to determine the optimal concentration range.

## Signaling Pathways in TMTM-Induced Mast Cell Activation

The precise signaling pathways activated by TMTM in mast cells have not been extensively elucidated in the available literature. However, based on the known mechanisms of allergen-induced mast cell degranulation, a putative signaling cascade can be proposed. The cross-linking of IgE receptors on the mast cell surface by an allergen typically initiates a signaling cascade that leads to the activation of various downstream pathways, including the potential

activation of transcription factors like NF- $\kappa$ B, which plays a crucial role in the inflammatory response<sup>[6][7]</sup>.

Below is a logical workflow illustrating the potential signaling pathway leading to mast cell degranulation upon allergen exposure.



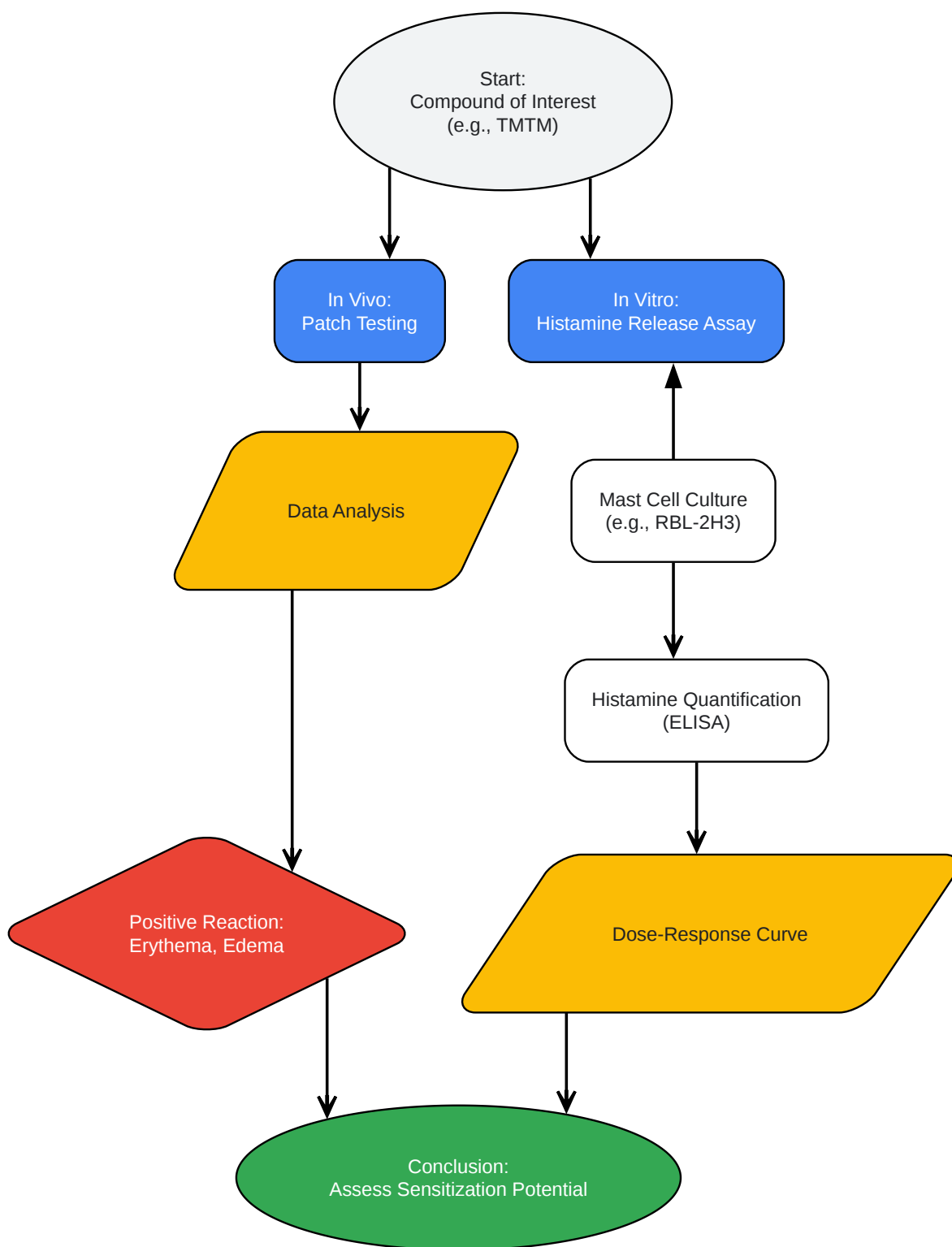
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Caption: Proposed signaling pathway for allergen-induced mast cell degranulation.

Disclaimer: Direct experimental evidence specifically linking TMTM to the NF- $\kappa$ B or mTOR signaling pathways was not found in the reviewed literature. The pathway diagram represents a generalized model for allergen-induced mast cell activation.

## Experimental Workflow: Skin Sensitization Assessment

The following diagram outlines a logical workflow for assessing the skin sensitization potential of a compound like TMTM, integrating both in vivo and in vitro methods.



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Caption: Workflow for assessing skin sensitization potential.

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## References

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- To cite this document: BenchChem. ["TMTM-d12 CAS number and molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552526#tmtm-d12-cas-number-and-molecular-weight]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)